molecular formula C38H75NO3 B3092764 N-(1,3-dihydroxyoctadec-4-en-2-yl)icosanamide CAS No. 123482-93-9

N-(1,3-dihydroxyoctadec-4-en-2-yl)icosanamide

Cat. No.: B3092764
CAS No.: 123482-93-9
M. Wt: 594 g/mol
InChI Key: XWBWIAOWSABHFI-UHFFFAOYSA-N
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Description

C20 Ceramide (d18:1/20:0) or N-arachidoyl-D-erythro-sphingosine is a synthetic ceramide containing sphingosine with arachidonic acid. Ceramide synthase 2 is responsible for the synthesis of C20 ceramide.

Mechanism of Action

Target of Action

N-(1,3-dihydroxyoctadec-4-en-2-yl)icosanamide, also known as C20 Ceramide, primarily targets ceramides . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid. They play essential roles in structuring and signaling in cell membranes, contributing to diverse cellular signaling functions.

Mode of Action

It is known that ceramides, the primary targets of this compound, are involved in various cellular processes such as differentiation, proliferation, and apoptosis . Therefore, it can be inferred that this compound may interact with its targets to modulate these processes.

Biochemical Pathways

This compound is a type of ceramide , which are key components of sphingolipid metabolism. They are involved in several biochemical pathways that regulate cellular processes such as apoptosis, cell growth, differentiation, and intracellular trafficking .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of cellular processes in which ceramides are involved. These may include changes in cell growth, differentiation, and apoptosis .

Biochemical Analysis

Biochemical Properties

C20 Ceramide is involved in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. It is generated from sphingomyelin through the activation of sphingomyelinases or through the de novo synthesis pathway . C20 Ceramide interacts with ceramide synthases 1 and 2, which are responsible for its synthesis . Additionally, it has been shown to mediate cellular responses such as apoptosis, growth arrest, and differentiation in certain cell types . The interactions of C20 Ceramide with these enzymes and proteins are crucial for its role in cellular signaling and regulation.

Cellular Effects

C20 Ceramide has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, C20 Ceramide has been implicated in the regulation of apoptosis and cell survival. It can induce cell death in certain cell types, such as cancer cells, by activating apoptotic pathways . Additionally, C20 Ceramide has been shown to affect cell proliferation and differentiation, making it a key player in cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of C20 Ceramide involves several key interactions at the molecular level. C20 Ceramide exerts its effects by binding to specific biomolecules and modulating their activity. For example, it can activate protein phosphatase 2A and mitogen-activated protein kinase (MAPK), leading to changes in cell signaling pathways . C20 Ceramide also influences gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions are essential for the diverse biological effects of C20 Ceramide.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C20 Ceramide can change over time. Studies have shown that C20 Ceramide is relatively stable and can maintain its activity over extended periods . Its stability and degradation can be influenced by various factors, such as temperature and pH . Long-term effects of C20 Ceramide on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to C20 Ceramide can lead to sustained activation of apoptotic pathways and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of C20 Ceramide vary with different dosages in animal models. At low doses, C20 Ceramide can induce beneficial effects, such as promoting cell differentiation and survival . At high doses, it can have toxic or adverse effects, including inducing apoptosis and inhibiting cell proliferation . Threshold effects have been observed, where the impact of C20 Ceramide on cellular function changes significantly at certain dosage levels . These dosage-dependent effects are important for understanding the therapeutic potential and safety of C20 Ceramide.

Metabolic Pathways

C20 Ceramide is involved in several metabolic pathways, including the de novo synthesis pathway and the sphingomyelin metabolism pathway . It interacts with enzymes such as ceramide synthases and sphingomyelinases, which are crucial for its synthesis and metabolism . C20 Ceramide can also affect metabolic flux and metabolite levels by modulating the activity of these enzymes . Understanding the metabolic pathways of C20 Ceramide is essential for elucidating its role in cellular function and disease.

Transport and Distribution

C20 Ceramide is transported and distributed within cells and tissues through various mechanisms. It can be transported between the endoplasmic reticulum and the Golgi apparatus by ceramide transfer proteins . Additionally, C20 Ceramide can interact with specific transporters and binding proteins that facilitate its localization and accumulation within cells . These transport and distribution mechanisms are important for the proper functioning of C20 Ceramide in cellular processes.

Subcellular Localization

The subcellular localization of C20 Ceramide is critical for its activity and function. C20 Ceramide can be localized to specific compartments or organelles within the cell, such as the endoplasmic reticulum, Golgi apparatus, and mitochondria . Targeting signals and post-translational modifications can direct C20 Ceramide to these specific locations . The subcellular localization of C20 Ceramide influences its interactions with other biomolecules and its role in cellular signaling and regulation.

Properties

IUPAC Name

N-(1,3-dihydroxyoctadec-4-en-2-yl)icosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBWIAOWSABHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H75NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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